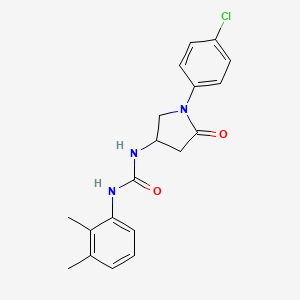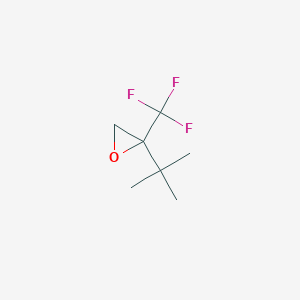
3-Methylsulfanylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methylsulfanylcyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C6H10O2S . It is also known by its IUPAC name: (1R,3R)-3-(methylthio)cyclobutane-1-carboxylic acid . Unfortunately, detailed information on its properties, synthesis, and applications is currently limited due to the lack of available pricing and availability data .
Molecular Structure Analysis
The compound’s molecular structure consists of a cyclobutane ring with a carboxylic acid group and a methylthio (methylsulfanyl) substituent. The stereochemistry is (1R,3R), indicating the configuration of the chiral centers .
Scientific Research Applications
Electrocyclic Reactions
The compound has been used in studies exploring electrocyclic reactions. Niwayama and Houk (1992) synthesized Methyl 3-formylcyclobutene-3-carboxylate from cyclobutane-1,1-dicarboxylic acid. Their research focused on thermolysis leading to methyl (2H)-pyrane-5-carboxylate, which confirmed theoretical predictions related to electrocyclic reactions of formyl-in, ester-out products (Niwayama & Houk, 1992).
Synthesis of Amino Acids
Gaoni (1988) demonstrated that adding hydrazoic acid or benzylamine to 1-(arylsulfonyl) bicyclobutanes introduces a nitrogen nucleophile at position 3 of the derived cyclobutane, even when a carboxyl derivative is present. This allows for the synthesis of precursors of α-amino cyclobutane carboxylic acids (Gaoni, 1988).
NMDA Receptor Antagonist Activity
Gaoni, Chapman, et al. (1994) synthesized and evaluated a range of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids. These compounds showed potent and selective antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites in neonatal rat motoneurones, indicating potential therapeutic applications (Gaoni et al., 1994).
Tumor-Seeking Agents
1-Aminocyclobutane[14C]carboxylic acid (ACBC) was investigated by Washburn, Sun, et al. (1979) for its potential as a tumor-seeking agent. They found it to be preferentially incorporated by several tumor types in rats and hamsters (Washburn et al., 1979).
PET Ligands for Tumor Detection
Martarello, McConathy, et al. (2002) synthesized syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) as analogues of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC). These compounds showed promise in imaging brain tumors in a rodent model (Martarello et al., 2002).
properties
IUPAC Name |
3-methylsulfanylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-9-5-2-4(3-5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMUSHKIOZLLGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylsulfanylcyclobutane-1-carboxylic acid | |
CAS RN |
1836140-35-2 |
Source


|
| Record name | 3-(methylsulfanyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

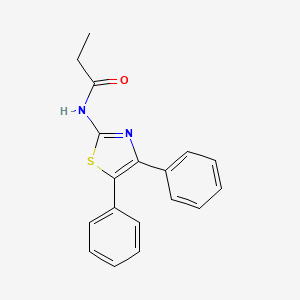
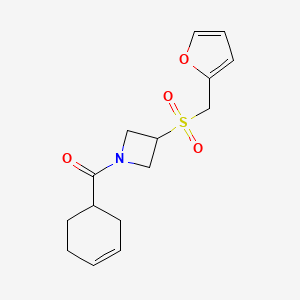
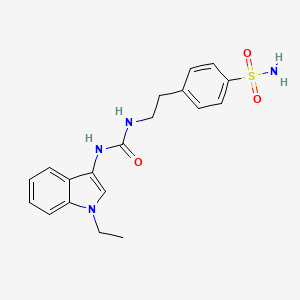
![N-(sec-butyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2741488.png)
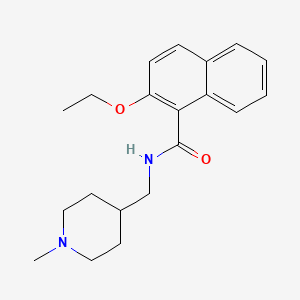

![Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2741494.png)
![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2741495.png)
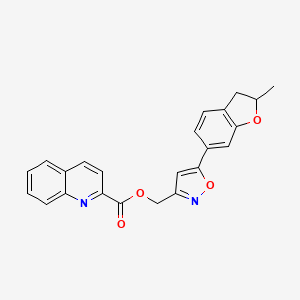
![1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea](/img/structure/B2741499.png)
![2-(2,5-Dimethylphenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2741500.png)
